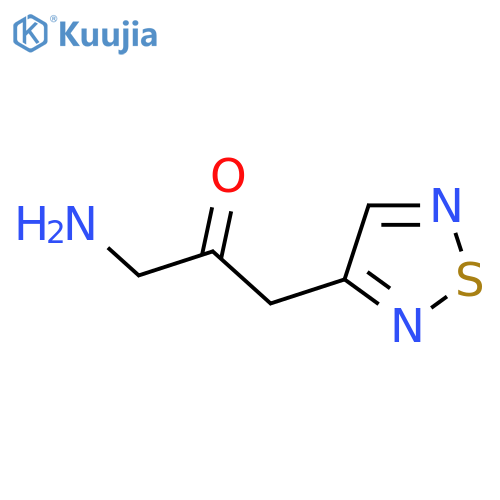Cas no 1935140-35-4 (1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one)

1935140-35-4 structure
商品名:1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- EN300-796261
- 1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one
- 1935140-35-4
-
- インチ: 1S/C5H7N3OS/c6-2-5(9)1-4-3-7-10-8-4/h3H,1-2,6H2
- InChIKey: HIQUECVINQOYHM-UHFFFAOYSA-N
- ほほえんだ: S1N=CC(CC(CN)=O)=N1
計算された属性
- せいみつぶんしりょう: 157.03098303g/mol
- どういたいしつりょう: 157.03098303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-796261-0.5g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 0.5g |
$1385.0 | 2024-05-22 | |
| Enamine | EN300-796261-0.05g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 0.05g |
$1212.0 | 2024-05-22 | |
| Enamine | EN300-796261-0.1g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 0.1g |
$1269.0 | 2024-05-22 | |
| Enamine | EN300-796261-0.25g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 0.25g |
$1328.0 | 2024-05-22 | |
| Enamine | EN300-796261-1.0g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 1.0g |
$1442.0 | 2024-05-22 | |
| Enamine | EN300-796261-10.0g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 10.0g |
$6205.0 | 2024-05-22 | |
| Enamine | EN300-796261-2.5g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 2.5g |
$2828.0 | 2024-05-22 | |
| Enamine | EN300-796261-5.0g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 5.0g |
$4184.0 | 2024-05-22 |
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one 関連文献
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
1935140-35-4 (1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one) 関連製品
- 81216-14-0(7-bromohept-1-yne)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
